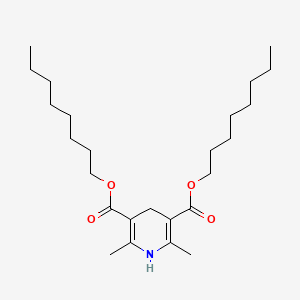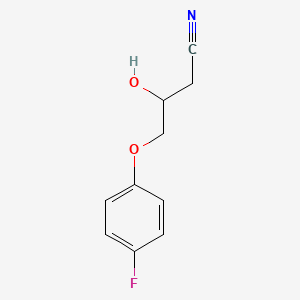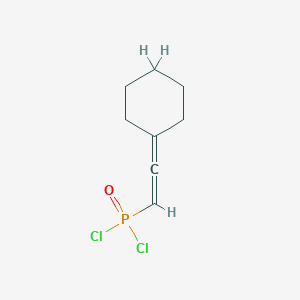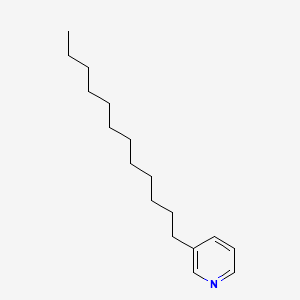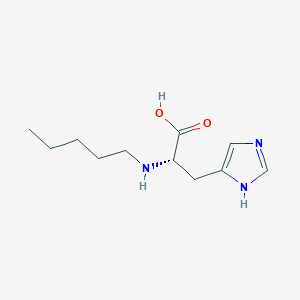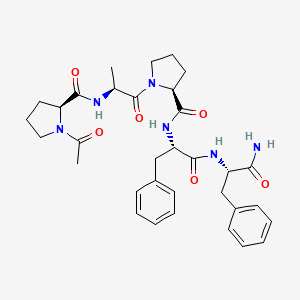![molecular formula C34H22N4 B14615945 2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline CAS No. 57437-02-2](/img/structure/B14615945.png)
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline is a complex organic compound belonging to the class of pyrazinoquinoxalines. These compounds are known for their unique structural properties, which include a fused ring system that incorporates both pyrazine and quinoxaline moieties. The presence of four phenyl groups attached to the core structure enhances its stability and electronic properties, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aromatic ortho-diamines and α-keto carbonyl compounds, which undergo a twofold imine condensation to form the desired pyrazinoquinoxaline structure . The reaction is often catalyzed by Lewis acids such as stannic chloride or indium chloride, which facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield . This method allows for the rapid heating of reactants, leading to shorter reaction times and improved product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydro derivatives, and various substituted pyrazinoquinoxalines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The inhibition of kinase activity affects downstream signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalines: These compounds share a similar core structure but lack the additional pyrazine ring.
Pyrazines: These are simpler compounds with a single pyrazine ring.
Phenyl-substituted Quinoxalines: These compounds have phenyl groups attached to the quinoxaline core but do not have the fused pyrazine ring.
Uniqueness
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline is unique due to its highly conjugated and rigid structure, which enhances its electronic properties and stability. The presence of four phenyl groups further increases its versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
57437-02-2 |
|---|---|
Molekularformel |
C34H22N4 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
2,3,8,9-tetraphenylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C34H22N4/c1-5-13-23(14-6-1)29-31(25-17-9-3-10-18-25)37-33-27(35-29)21-22-28-34(33)38-32(26-19-11-4-12-20-26)30(36-28)24-15-7-2-8-16-24/h1-22H |
InChI-Schlüssel |
AWIOYGVSIOXEGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)N=C2C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


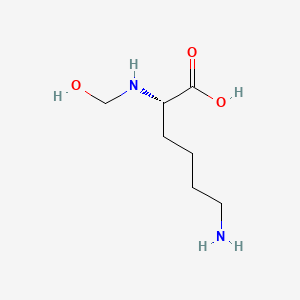
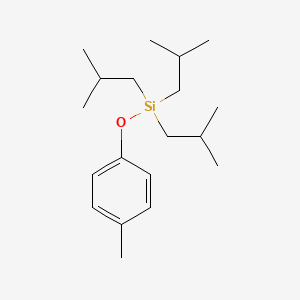
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)

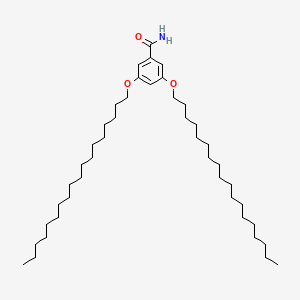
![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
